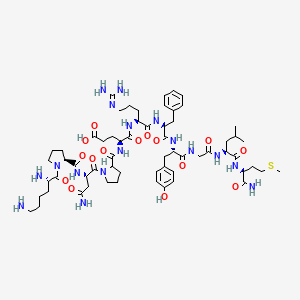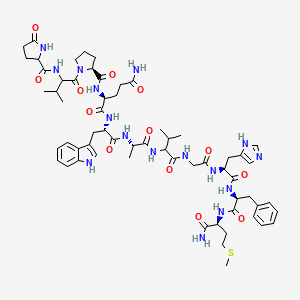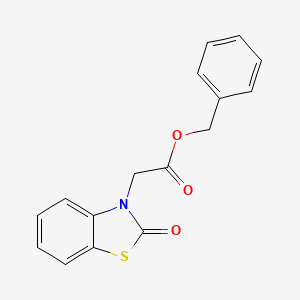
Nimbolide
Overview
Description
Mechanism of Action
Target of Action
Nimbolide, a limonoid triterpene found in the neem plant, has been reported to target multiple signaling pathways, including those related to inflammation, invasion, survival, growth, metastasis, and angiogenesis . It modulates various molecular targets such as epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), insulin-like growth factor (IGF), Wingless and INT-1 (Wnt)/β-catenin, mitogen-activated protein kinases (MAPK)/c-Jun N-terminal kinases (JNK), phosphoinositide 3-kinase (PI3K)/AKT, tumor necrosis factor-α (TNF-α)/nuclear factor kappa B (NF-κβ), and death receptor 5 (DR5) .
Mode of Action
This compound’s mode of action is multifaceted. It induces apoptosis, inhibits cell proliferation, and modulates carcinogen-metabolizing enzymes . It also suppresses metastasis and angiogenesis . This compound interferes with the mitochondrial outer membrane permeabilization (MOMP), which encourages caspase activation and apoptosis. Additionally, this compound lowers the quantity of cyclin-dependent kinases (CDKs) and cyclins, resulting in cell cycle arrest .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the PI3K/AKT/mTOR and ERK signaling pathways, which prevents a range of human cancer cells from proliferating . It also suppresses the NF-κB signaling pathway, which is involved in inflammation, cell survival, and metastasis .
Pharmacokinetics
The use of adjuvants or specific delivery systems such as nanoparticle formulations, liposomes, or other drug delivery systems could significantly improve its bioavailability .
Result of Action
This compound exhibits potent anticancer effects in various types of cancers. It has been reported to induce multiple cytotoxic effects in tumor cells by modulating cell proliferation, cell cycle, apoptosis, and metastasis . It also shows potential chemopreventive activity in animal models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the neem leaf extract could potentially affect the bioavailability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Nimbolide has been demonstrated to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . It exhibits multifaceted anticancer activities, including the modulation of multiple cell signaling pathways related to inflammation, invasion, survival, growth, metastasis, and angiogenesis .
Cellular Effects
This compound influences cell function by inducing apoptosis, inhibiting proliferation, and modulating cell death . It also suppresses metastasis and angiogenesis, and modulates carcinogen-metabolizing enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets multiple signaling pathways to reduce proliferation and induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in both in vitro and in vivo studies . Comprehensive long-term toxicological studies are still needed to fully understand its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While it shows promising anticancer and chemopreventive properties, there is a need for systematic preclinical pharmacokinetic and toxicological research to establish safe dosage ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nimbolide involves a convergent approach through a late-stage coupling strategy. This method utilizes a sulfonyl hydrazone-mediated etherification followed by a radical cyclization . The process begins with the preparation of a pharmacophore-containing building block and diversifiable hydrazone units, enabling the modular synthesis of this compound and its analogues .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from neem leaves using advanced techniques such as microwave-assisted extraction (MAE). This method enhances the yield and purity of this compound by utilizing microwave energy to accelerate the extraction process . The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Nimbolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and diols.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include epoxides, alcohols, diols, and various substituted this compound derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Nimbolide is unique among limonoids due to its potent anticancer activity and ability to modulate multiple cell signaling pathways . Similar compounds include:
Azadirachtin: Another major constituent of neem, known for its insecticidal properties.
Nimbin: Exhibits antimicrobial and anti-inflammatory activities.
Nimbolinin: Known for its antioxidant properties.
Nimbidol: Displays antifungal and antibacterial activities.
Salannin: Possesses insect repellent properties.
This compound stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in oncology .
Properties
CAS No. |
25990-37-8 |
|---|---|
Molecular Formula |
C27H30O7 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 2-[(1R,2S,9R,10S,11R,15R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate |
InChI |
InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15?,16?,17-,21-,22?,23-,25-,26+,27-/m1/s1 |
InChI Key |
JZIQWNPPBKFOPT-UROQDKJMSA-N |
SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C |
Isomeric SMILES |
CC1=C2C(CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5(C6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nimbolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1678813.png)





![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)

